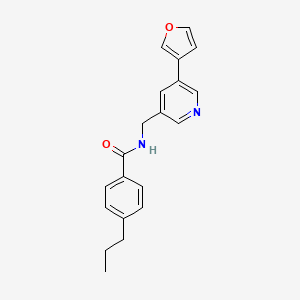
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide" involves complex reactions that yield various products depending on the reaction conditions. In the first study, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine was explored. This reaction was performed in different solvents and temperatures, leading to a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, along with by-products. Notably, when pyridine was used as the solvent, the reaction became diastereoselective, producing only the trans isomer. Subsequent transformations of the carboxylic acid group resulted in the creation of various new tetrahydroisoquinolinones that incorporate pharmacologically interesting fragments and substituents .
Molecular Structure Analysis
The molecular structure of compounds similar to "N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide" has been studied using various spectroscopic techniques. In the second study, a molecule with a complex structure including a pyrimidine ring was synthesized and characterized. The conformational flexibility of the molecule was analyzed using Density Functional Theory (DFT), revealing ten different conformers. The most stable conformer was identified, and the potential energy distribution was calculated. This analysis provides insights into the stability and conformational preferences of such molecules, which is essential for understanding their chemical behavior .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are influenced by the choice of solvents and temperature. The diastereoselectivity observed in the first study highlights the importance of reaction conditions in determining the outcome of the synthesis. The formation of hydrogen bonds, as discussed in the second study, is crucial for the stability of the molecules and can be analyzed using Natural Bond Orbital (NBO) analysis. These hydrogen bonds can affect the reactivity and interactions of the molecules with other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide" and related compounds can be inferred from spectroscopic data and theoretical calculations. The IR, Raman, and NMR spectral data provide information about the functional groups present and their chemical environment. The DFT calculations, including the analysis of frontier molecular orbitals (FMOs), offer a deeper understanding of the electronic properties, which are related to the reactivity and potential pharmacological activity of the molecules .
Wissenschaftliche Forschungsanwendungen
Heterocyclische Synthese und Mehrkomponentenreaktionen (MCRs)
Die Struktur der Verbindung enthält sowohl einen Furanring als auch eine Pyridin-Einheit, was sie zu einem interessanten Kandidaten für die heterocyclische Synthese macht. Forscher haben ihre Nutzbarkeit in Mehrkomponentenreaktionen (MCRs) untersucht, bei denen simultane Bindungsbildungsreaktionen mit einfachen Ausgangsmaterialien stattfinden. Insbesondere wurde die Verbindung in der Eintopfsynthese von polysubstituierten Furanderivaten eingesetzt . Diese Reaktionen bieten Vorteile wie vereinfachte Reinigung und effizienten Zugang zu strukturell diversen Verbindungen.
Pharmakologische und biologische Studien
Furanderivate spielen eine entscheidende Rolle bei der Synthese sauerstoffhaltiger Naturstoffe. Polysubstituierte Furanderivate, wie unsere Verbindung von Interesse, kommen in der Natur weit verbreitet vor. Forscher haben ihre pharmakologischen und biologischen Aktivitäten untersucht, was zur Entwicklung synthetischer Wege für aktivere heterocyclische Verbindungen führte. Diese Furanderivate sind auch wertvolle Reaktionsintermediate in der Totalsynthese und der synthetischen Industrie .
Isocyanid-basierte Mehrkomponentenreaktionen (IMCRs)
Isocyanid-basierte MCRs (IMCRs) haben aufgrund ihrer Effizienz bei der Synthese verschiedener heterocyclischer Verbindungen Aufmerksamkeit erregt. Obwohl mehrere Furanderivate unter Verwendung von IMCRs synthetisiert wurden, wurden die spezifischen 4-(4-Aryl)-5-(Cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanonderivate nicht umfassend untersucht. Unsere Verbindung könnte in diesem Zusammenhang als wertvoller Baustein dienen .
Protodeboronierung und Indolizidinsynthese
Interessanterweise wurde das weniger nukleophile (3,5-Bis(trifluormethyl)phenyl)lithium für die Protodeboronierung verwendet, wodurch die Aryl-Addition an die Lactam-Einheit verhindert wurde. Diese Strategie führte zur Synthese von Indolizidin-Verbindungen und demonstrierte die Vielseitigkeit der Verbindung .
Pyrimidinderivate
In verwandten Forschungen wurde Benzyl-2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidin-5-carboxylat synthetisiert, was das Potenzial der Verbindung in der Pyrimidinchemie unterstreicht .
Wirkmechanismus
The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The affected biochemical pathways can vary widely depending on the specific targets and the nature of the interaction .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can greatly impact its bioavailability and efficacy. Factors such as solubility, stability, and permeability can influence how much of the compound reaches its target .
The result of the compound’s action can manifest as changes at the molecular and cellular level, such as altered gene expression, enzyme activity, or cellular signaling .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-15-4-6-17(7-5-15)20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h4-11,13-14H,2-3,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCRNSQFCXKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
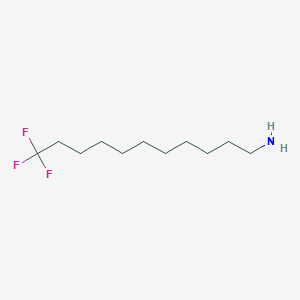
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)
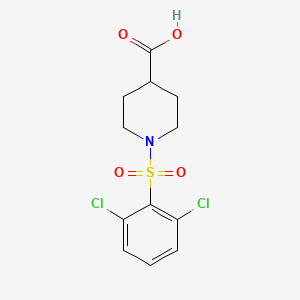


![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)
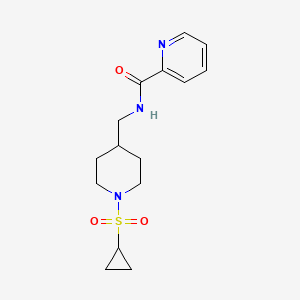
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)
![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)
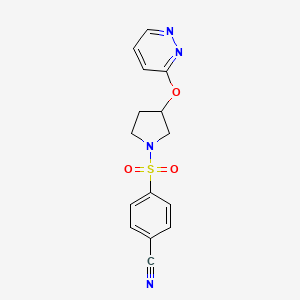

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)